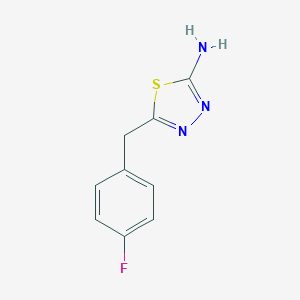

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFWYSOJZBOIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353437 | |

| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39181-55-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. The document details its physicochemical characteristics, aqueous solubility, and basicity, supported by detailed experimental protocols for their determination.

Physicochemical Properties

This compound is a solid compound belonging to the 2-amino-1,3,4-thiadiazole class of molecules.[1] Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial and anticancer properties.[2][3][4][5] The basicity of the 2-amino group is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic profiles.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| Melting Point | 205-207 °C | Experimental | [1] |

| Boiling Point | 390.0 ± 44.0 °C | Predicted | [1] |

| pKa | 3.33 ± 0.10 | Predicted | [1] |

| Density | 1.383 ± 0.06 g/cm³ | Predicted | [1] |

| Physical Form | Solid | Experimental | [1] |

Basicity and pKa Determination

The basicity of this compound is primarily attributed to the exocyclic amino group. The predicted pKa of 3.33 suggests it is a weak base.[1] The pKa, or acid dissociation constant, is a crucial parameter in drug development as it influences a compound's solubility, absorption, distribution, and receptor-binding characteristics.

The diagram below illustrates the key structural features of the molecule contributing to its basic properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[6][7]

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Potentiometer with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is limited, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be considered.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Calibrate the pH electrode using standard buffers (pH 4, 7, and 10) and immerse it in the solution.

-

Acidification: Add a known excess of standardized HCl to the solution to fully protonate the amino group.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).[6] This corresponds to the inflection point of the sigmoid curve.

Aqueous Solubility

Table 2: Aqueous Solubility Profile (Template for Experimental Data)

| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |

| Kinetic | pH 7.4 Buffer | 25 | - | Nephelometry/LC-MS |

| Thermodynamic | pH 7.4 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |

| Thermodynamic | pH 5.0 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |

| Thermodynamic | Deionized Water | 25 | - | Shake-Flask (HPLC/LC-MS) |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[9][11][12]

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline)

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC/MS) system

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm)

-

Vials

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC/MS method.[8][9]

-

Standard Curve: Prepare a standard calibration curve of the compound at known concentrations to accurately quantify the amount in the filtrate.

-

Calculation: The determined concentration from the filtrate represents the thermodynamic solubility of the compound under the tested conditions.

The workflow for determining these fundamental properties is outlined below.

References

- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine [smolecule.com]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. chembk.com [chembk.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Physicochemical Characteristics and Biological Potential of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details the known physicochemical properties, outlines a probable synthetic route, and discusses the potential biological applications based on data from analogous compounds. Experimental protocols and workflow visualizations are provided to support further research and development efforts by scientists and drug development professionals.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Its unique structural features, including the presence of a toxophoric -N=C-S- group, contribute to its ability to interact with various biological targets. These compounds have demonstrated a wide spectrum of activities, such as antibacterial, antifungal, anticancer, antimycobacterial, and anti-inflammatory effects.[1] this compound incorporates this key heterocycle with a fluorobenzyl moiety, a substitution known to enhance biological activity in many pharmaceutical agents. This guide consolidates the available data on this specific molecule to serve as a foundational resource for researchers.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. The available data, including experimentally determined and predicted values, are summarized below.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₈FN₃S | - | [4][5] |

| Molecular Weight | 209.24 g/mol | - | [4][5] |

| Physical Form | Solid | Experimental | [5][6] |

| Melting Point | 205-207 °C | Experimental | [4][6] |

| Boiling Point | 390.0 ± 44.0 °C | Predicted | [6] |

| Density | 1.383 ± 0.06 g/cm³ | Predicted | [6] |

| pKa | 3.33 ± 0.10 | Predicted | [6] |

| CAS Number | 39181-55-0 | - | [6] |

InChI Key: XHFWYSOJZBOIDC-UHFFFAOYSA-N[5] SMILES String: NC1=NN=C(CC2=CC=C(C=C2)F)S1[5]

Synthesis and Characterization

A standard and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazide precursors.[7]

Experimental Protocol: Synthesis

A plausible synthesis for this compound can be adapted from established literature methods for similar 1,3,4-thiadiazole derivatives.[7]

-

Preparation of the Acylthiosemicarbazide Intermediate: 4-Fluorophenylacetic acid is reacted with thiosemicarbazide. This reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or ester, and then reacting it with thiosemicarbazide in a suitable solvent like methanol.

-

Dehydrocyclization: The resulting 1-(2-(4-fluorophenyl)acetyl)thiosemicarbazide intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and gently heated.[7] The acid catalyzes the intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.

-

Work-up and Purification: The reaction mixture is cooled and carefully poured into ice water to precipitate the crude product. The solid is filtered, washed to remove excess acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.[6][7]

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Synthesis Workflow Diagram

Caption: Figure 1: Proposed Synthesis Workflow for the target compound.

Biological Activities and Potential Mechanisms

While specific studies on the signaling pathways of this compound are not extensively documented, the broader class of 1,3,4-thiadiazole derivatives is well-known for significant anticancer and antimicrobial activities.[1][3][8]

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including breast, colon, and liver cancer.[8][9] Studies on similar compounds suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) by arresting the cell cycle at specific phases (e.g., G2/M or S phase) and modulating the expression of key regulatory proteins like Bax and Bcl-2.[9]

-

Antimicrobial Activity: The thiadiazole scaffold is present in several antimicrobial agents. These compounds have shown efficacy against a range of bacteria and fungi, making them valuable leads for the development of new anti-infective drugs.[2][7]

Generalized Apoptosis Pathway Diagram

Caption: Figure 2: A generalized pathway for thiadiazole-induced apoptosis.

Experimental Protocols: Biological Evaluation

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.[8]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media, and the cells are treated with these varying concentrations. A control group receives media with DMSO only. The plates are then incubated for 48-72 hours.

-

MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

MTT Assay Workflow Diagram

Caption: Figure 3: Step-by-step workflow for an MTT cytotoxicity assay.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its physicochemical properties are well-defined, and established synthetic routes are available. Based on the extensive literature on the 1,3,4-thiadiazole class, this molecule is a promising candidate for screening as an anticancer and antimicrobial agent. The experimental protocols and workflows detailed in this guide provide a solid framework for initiating such research, paving the way for the development of novel therapeutic agents.

References

- 1. japsonline.com [japsonline.com]

- 2. chemmethod.com [chemmethod.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of a fluorine atom and a benzyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39181-55-0 | |

| Molecular Formula | C₉H₈FN₃S | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole | |

| Appearance | Solid | [1] |

| Melting Point | 205-207 °C | [2] |

| Boiling Point (Predicted) | 390.0 ± 44.0 °C | [2] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.33 ± 0.10 | [2] |

| SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)S1 | [1] |

| InChI Key | XHFWYSOJZBOIDC-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles typically involves the cyclization of a thiosemicarbazide derivative with a suitable reagent. For 5-benzyl-substituted analogs, the starting material is generally a derivative of phenylacetic acid.

General Synthetic Pathway

A common method for the synthesis of 5-benzyl-1,3,4-thiadiazole derivatives involves the reaction of a phenylacetic acid derivative with thiosemicarbazide in the presence of a dehydrating agent or catalyst.[3]

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

Materials:

-

Appropriate aromatic aldehyde (in this case, 4-fluorobenzaldehyde would be a logical precursor to the benzyl derivative, though the specific synthetic step to reduce the benzylidene is not detailed in the general protocols)

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Sulfuric Acid or Phosphorus Oxychloride

Procedure:

-

Formation of Thiosemicarbazone: A mixture of the aromatic aldehyde and thiosemicarbazide in ethanol is refluxed to form the corresponding thiosemicarbazone.

-

Cyclization: The purified thiosemicarbazone is then treated with a cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride with heating to induce ring closure and formation of the 1,3,4-thiadiazole ring.[4][5]

-

Work-up and Purification: The reaction mixture is typically poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia or sodium carbonate solution). The solid product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[6]

Biological Activities

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[7] The biological potential of this compound is an active area of research.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis and interfere with critical signaling pathways in cancer cells.[8][9] While specific data for CAS 39181-55-0 is limited in the public domain, related compounds have shown significant activity. For instance, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated notable inhibitory activity against breast cancer cell lines.[10]

Potential Mechanisms of Anticancer Action:

-

Kinase Inhibition: Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer cell proliferation and survival, such as Akt and MAPK/ERK pathway components.[8][11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[8]

-

Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer progression, like histone deacetylases (HDACs) and topoisomerases.[1][8]

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component of several antimicrobial agents.[12] Derivatives containing this scaffold have been tested against a variety of bacterial and fungal strains. Fluorinated and chlorinated phenyl-1,3,4-thiadiazole derivatives have demonstrated good inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Standard antibiotic for control (e.g., Ciprofloxacin).

-

96-well microtiter plates.

Procedure:

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or may be harmful if swallowed.[1]

-

Hazard Statements: H302 (Harmful if swallowed).[1]

-

Precautionary Statements: P264, P270, P301+P312, P501.

-

Storage Class: 11 - Combustible Solids.[1]

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. The 1,3,4-thiadiazole core is a proven pharmacophore, and the specific substitutions in this molecule warrant further investigation. This technical guide provides a foundation for researchers to build upon, offering insights into its synthesis, physicochemical properties, and potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. Buy 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine [smolecule.com]

- 8. bepls.com [bepls.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of biologically active molecules. The 1,3,4-thiadiazole ring is a versatile pharmacophore known to exhibit various activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-fluorobenzyl moiety can further influence the compound's pharmacokinetic and pharmacodynamic profile. Accurate structure elucidation is a critical first step in the discovery and development of new therapeutic agents, ensuring the unambiguous assignment of the chemical structure, which underpins all subsequent biological and toxicological studies.

This technical guide details the analytical techniques and experimental protocols for the comprehensive structural characterization of this compound, including spectroscopic and crystallographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈FN₃S | |

| Molecular Weight | 209.24 g/mol | |

| Melting Point | 205-207 °C | [1] |

| Appearance | Solid | |

| InChI Key | XHFWYSOJZBOIDC-UHFFFAOYSA-N |

Synthesis and Characterization Workflow

The general workflow for the synthesis and structural confirmation of this compound is depicted below.

Experimental Protocols

A generalized procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid in the presence of a dehydrating agent.

Materials:

-

Thiosemicarbazide

-

4-Fluorophenylacetic acid

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution

-

Distilled water

Procedure:

-

A mixture of thiosemicarbazide (1.0 eq) and 4-fluorophenylacetic acid (1.0 eq) is prepared.

-

The mixture is cooled in an ice bath, and phosphorus oxychloride (3.0 eq) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

4.2.1. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

4.2.4. X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for the structure elucidation of this compound, based on the analysis of closely related compounds. [2][3][4][5] Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 2H | -NH₂ |

| ~7.25 | t | 2H | Ar-H |

| ~7.10 | t | 2H | Ar-H |

| ~4.15 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C-2 (Thiadiazole) |

| ~161.5 (d, J ≈ 243 Hz) | C-F (Aromatic) |

| ~157.0 | C-5 (Thiadiazole) |

| ~132.0 (d, J ≈ 3 Hz) | C (Aromatic) |

| ~131.0 (d, J ≈ 8 Hz) | CH (Aromatic) |

| ~115.5 (d, J ≈ 21 Hz) | CH (Aromatic) |

| ~35.0 | -CH₂- |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3100 | N-H stretching | Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic |

| ~1620 | C=N stretching | Thiadiazole ring |

| ~1510 | C=C stretching | Aromatic ring |

| ~1220 | C-F stretching | Fluoroaromatic |

| ~700 | C-S stretching | Thiadiazole ring |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 210.05 | [M+H]⁺ |

| 109.04 | [C₇H₆F]⁺ (Fluorotropylium ion) |

Logical Relationship of Analytical Techniques

The interplay of different analytical techniques is crucial for unambiguous structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of spectroscopic and crystallographic techniques. While mass spectrometry provides the molecular weight and formula, IR spectroscopy identifies the key functional groups present. NMR spectroscopy offers detailed insights into the connectivity of atoms and the overall molecular framework. Finally, single-crystal X-ray crystallography provides the definitive proof of structure in the solid state. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers involved in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Biological Significance of the 1,3,4-Thiadiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole core, focusing on its role in anticancer, antimicrobial, and other therapeutic areas. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Core Biological Activities and Mechanisms of Action

The diverse pharmacological profile of 1,3,4-thiadiazole derivatives stems from several key features. The ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows these compounds to interfere with DNA replication and other cellular processes. Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross biological membranes and interact with various protein targets.

The primary mechanisms of action for 1,3,4-thiadiazole derivatives include:

-

Enzyme Inhibition: A significant number of 1,3,4-thiadiazole compounds exert their biological effects by inhibiting crucial enzymes. Notable targets include carbonic anhydrase, cyclooxygenase (COX), various kinases such as Epidermal Growth Factor Receptor (EGFR), and microbial enzymes.

-

Disruption of Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the EGFR and STAT3 signaling cascades.

-

Interference with Microbial Processes: In infectious diseases, 1,3,4-thiadiazole derivatives can inhibit essential microbial enzymes, disrupt cell wall synthesis, and interfere with microbial DNA replication.

-

Induction of Apoptosis: In cancer therapy, many 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-fluorobenzylthio)-5-(ciprofloxacin-1-yl) | A549 (Lung) | 2.79 | [1] |

| 2 | 2-(4-fluorobenzylthio)-5-(ciprofloxacin-1-yl) | SKOV-3 (Ovarian) | 3.58 | [1] |

| 3 | 2-(phenyl)-5-(honokiol derivative) | A549 (Lung) | 1.62 | [2] |

| 4 | 2-(p-tolyl)-5-(honokiol derivative) | A549 (Lung) | 2.53 | [1] |

| 5 | 2-amino-5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 | [3] |

| 6 | 2-amino-5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 (Breast) | 23.29 | [3] |

| 7 | Pyridine hybrid 32a | HePG-2 (Liver) | 9.31 | [2] |

| 8 | Pyridine hybrid 32d | MCF-7 (Breast) | 3.31 | [2] |

Key Signaling Pathways in Cancer

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been designed as potent EGFR inhibitors.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. 1,3,4-thiadiazole derivatives have been shown to inhibit STAT3 phosphorylation and its downstream signaling.[3]

Antimicrobial Activity

1,3,4-thiadiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Aspergillus fumigatus | 0.9 | [4] |

| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Geotrichum candidum | 0.08 | [4] |

| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Staphylococcus aureus | 1.95 | [4] |

| 4c | 2-benzoylimino-3-(4-chlorophenyl)-5-(acetyl-phenyl-pyrazole) | Bacillus subtilis | 0.12 | [4] |

| 9a | 2-benzoylimino-3-phenyl-5-(triazolopyrimidinyl) | Bacillus subtilis | 0.12 | [4] |

| 14a | Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | 2.5 | [5] |

| 21b | Gallic acid amide with a 4-fluorophenyl group | Vibrio harveyi | 31.3 | [5] |

| 8a | 2-amino-5-(4-fluorophenyl) | Staphylococcus aureus | 20-28 | [6] |

| 8b | 2-amino-5-(4-chlorophenyl) | Bacillus subtilis | 20-28 | [6] |

Other Therapeutic Applications

Beyond cancer and infectious diseases, the 1,3,4-thiadiazole scaffold has shown promise in a variety of other therapeutic areas:

-

Carbonic Anhydrase Inhibition: Derivatives of 1,3,4-thiadiazole, such as acetazolamide, are well-known inhibitors of carbonic anhydrase and are used as diuretics and for the treatment of glaucoma.[7]

-

Cyclooxygenase (COX) Inhibition: Certain 1,3,4-thiadiazole derivatives have been found to inhibit COX enzymes, suggesting their potential as anti-inflammatory agents.

-

Anticonvulsant Activity: A number of 1,3,4-thiadiazole compounds have demonstrated anticonvulsant properties in preclinical models.

-

Antiviral Activity: Some derivatives have shown activity against various viruses, including HIV.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-thiadiazole derivatives.

Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

A common method for the synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole scaffold involves the cyclization of an aryl carboxylic acid with thiosemicarbazide.

Detailed Protocol:

-

To a mixture of an aromatic carboxylic acid (1 equivalent) in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide (1 equivalent) slowly with stirring.

-

Heat the reaction mixture at a specified temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours).

-

Cool the reaction mixture in an ice bath and carefully add cold water to quench the reaction.

-

Reflux the resulting suspension for several hours (e.g., 4 hours).

-

After cooling, basify the solution to a pH of approximately 8 using a suitable base (e.g., 50% sodium hydroxide solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test 1,3,4-thiadiazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Detailed Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test 1,3,4-thiadiazole compound solution at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

The 1,3,4-thiadiazole ring represents a remarkably versatile and biologically significant scaffold in the realm of medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, with particularly strong potential in the development of novel anticancer and antimicrobial agents. The ability of this heterocyclic system to interact with a multitude of biological targets, coupled with its favorable physicochemical properties, ensures that it will remain a focal point of research and development in the quest for new and more effective therapeutic agents. This guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual aids to facilitate further exploration and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hereditybio.in [hereditybio.in]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, and potential antimicrobial and anticancer activities of this compound and its close analogs, offering insights for further research and drug development.

Introduction

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl group at the 5-position and an amine group at the 2-position of the thiadiazole ring is anticipated to modulate the biological activity of the parent molecule. This guide summarizes the available data on the biological evaluation of this compound and related compounds.

Synthesis

General Synthetic Pathway:

The synthesis would likely proceed via the reaction of 4-fluorophenylacetyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphoric acid.

Biological Activities

Direct biological screening data for this compound is limited in publicly accessible literature. However, extensive research on structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles provides valuable insights into its potential activities.

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole are known to possess significant antibacterial and antifungal properties. The biological activity is often influenced by the nature of the substituent at the 5-position of the thiadiazole ring.

Table 1: Antimicrobial Activity of Structurally Similar 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | - | 20-28 | [1] |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | - | 20-28 | [1] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | - | 20-28 | [1] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | - | 20-28 | [1] |

Note: Data presented is for closely related analogs. The absence of a methylene bridge between the phenyl ring and the thiadiazole ring in these analogs may influence the biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of various kinases or interaction with DNA.

Table 2: Anticancer Activity of Structurally Similar 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-((4-Fluorobenzyl)thio)-N-substituted-1,3,4-thiadiazol-2-amine derivatives | Various cancer cell lines | - | [2] |

| Ciprofloxacin-1,3,4-thiadiazole hybrids with 4-fluorobenzyl moiety | SKOV-3 (ovarian) | 3.58 | [3] |

| Ciprofloxacin-1,3,4-thiadiazole hybrids with 4-fluorobenzyl moiety | A549 (lung) | 2.79 | [3] |

Note: The presented IC₅₀ values are for hybrid molecules containing the 4-fluorobenzyl-thiadiazole moiety, indicating the potential of this structural motif.

Experimental Protocols

The following are generalized experimental protocols for the preliminary biological screening of novel compounds like this compound.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is a qualitative to semi-quantitative test to assess the antimicrobial activity of a compound.

Protocol:

-

A standardized inoculum of the test microorganism is uniformly swabbed onto a Mueller-Hinton agar plate.

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed on the surface of the agar.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, several studies on analogous compounds suggest potential targets. For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, such as Akt (Protein Kinase B), which is a key component of a signaling pathway that promotes cell survival and proliferation.

Hypothetical Signaling Pathway Inhibition:

Based on the activity of similar compounds, this compound may potentially inhibit the PI3K/Akt signaling pathway.

References

Hypothesis on the Mechanism of Action for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel synthetic compound, 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. Based on an extensive review of the biological activities of structurally related 1,3,4-thiadiazole derivatives, we postulate that this compound primarily functions as a multi-targeting kinase inhibitor, with potential secondary antimicrobial properties. This document provides a comprehensive overview of the proposed signaling pathways, supporting quantitative data from analogous compounds, detailed experimental protocols for hypothesis validation, and visual representations of the core concepts. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives incorporating this core structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][5][6] The compound this compound is a member of this versatile class. The introduction of a 4-fluorobenzyl group at the 5-position of the 2-amino-1,3,4-thiadiazole core is anticipated to significantly influence its biological profile, potentially enhancing its potency and target selectivity.

This document puts forth a primary and a secondary hypothesis for the mechanism of action of this compound. The primary hypothesis centers on its role as an inhibitor of key signaling kinases implicated in cancer progression. The secondary hypothesis explores its potential as an antimicrobial agent.

Primary Hypothesis: Multi-Targeting Kinase Inhibition

We hypothesize that this compound exerts its primary biological effect through the inhibition of one or more protein kinases involved in cellular proliferation, survival, and angiogenesis. This hypothesis is predicated on numerous studies demonstrating that 2-amino-1,3,4-thiadiazole derivatives can effectively inhibit various kinases, including Abl protein kinase, ERK1/2, VEGFR-2, and BRAF kinase.[7][8][9] The 4-fluorobenzyl moiety may facilitate binding to the ATP-binding pocket of these enzymes.

Proposed Signaling Pathway

The proposed mechanism involves the disruption of key oncogenic signaling pathways. By inhibiting kinases such as VEGFR-2 and BRAF, the compound could interfere with downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis.

References

- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated as potent agents against a wide array of diseases, owing to their ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Targets of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of novel anticancer agents.[1][2][3][4][5] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and interference with DNA replication.[1][2][6]

Key Anticancer Targets and Quantitative Activity

Several studies have identified specific molecular targets for the anticancer activity of 1,3,4-thiadiazole derivatives. These include protein kinases, carbonic anhydrases, and other enzymes vital for tumor progression.[1][7][8] The in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against a range of cancer cell lines is summarized in Table 1.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values)

| Compound/Derivative Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxic | 49.6 | [3][8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxic | 53.4 | [3][8] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Abl protein kinase | 7.4 | [7][9] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Anti-proliferative | 2.44 | [10] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Anti-proliferative | 23.29 | [10] |

| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (Breast) | Antiproliferative | 3.26–15.7 | [11] |

| Honokiol derivatives with 1,3,4-thiadiazole | A549 (Lung) | Cytotoxic | 1.62–10.21 | [11] |

| Thiazole-bearing 1,3,4-thiadiazoles | MCF-7 (Breast) | Cytotoxic | 21.3 - 23.56 µg/mL | [7] |

| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | Cytotoxic | 84.9 | [7] |

| Pyrazoline-based 1,3,4-thiadiazoles | MCF-7 (Breast) | Cytotoxic | 63.2 | [7] |

| 1,3,4-Thiadiazole derivatives | MDA-MB-231 (Breast) | Cytotoxic | 8 - 11 | [12] |

Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR signaling pathways.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 1,3,4-Thiadiazole Compounds: A Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,3,4-thiadiazole compounds, with a particular focus on their anticancer properties. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that encompasses synthetic methodologies, biological evaluation, and mechanisms of action. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction

1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows 1,3,4-thiadiazole derivatives to interfere with DNA replication and other crucial cellular processes.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes, enhancing its bioavailability and interaction with biological targets.[4]

In the realm of oncology, 1,3,4-thiadiazole derivatives have emerged as promising candidates for the development of novel therapeutics. They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases and histone deacetylases, induction of apoptosis, and cell cycle arrest.[5][6] This guide will delve into the synthetic strategies for creating novel 1,3,4-thiadiazole compounds, summarize their biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies for Novel 1,3,4-Thiadiazole Compounds

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a focal point of research due to the significant biological activities exhibited by this class of compounds. A common and efficient method involves the cyclization of thiosemicarbazides with various reagents.

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[7][8]

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazides

The reaction of acylhydrazines with isothiocyanates yields 1,4-disubstituted thiosemicarbazides, which can then be cyclized to form 2,5-disubstituted-1,3,4-thiadiazoles. This cyclization can be achieved under acidic or basic conditions.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel 1,3,4-thiadiazole compounds.

Biological Activities and Data Presentation

Novel 1,3,4-thiadiazole derivatives have been extensively evaluated for their anticancer activity against a variety of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected recently synthesized compounds.

Table 1: Anticancer Activity of Novel 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2 | K562 (Chronic Myelogenous Leukemia) | 33 | [4] |

| 2 | HeLa (Cervical Cancer) | 12.4 | [4] |

| 3 | HeLa (Cervical Cancer) | 14.1 | [4] |

| 4y | MCF-7 (Breast Cancer) | 84 | [9][10] |

| 4y | A549 (Lung Cancer) | 34 | [9][10] |

| ST10 | MCF-7 (Breast Cancer) | 49.6 | [11] |

| ST10 | MDA-MB-231 (Breast Cancer) | 53.4 | [11] |

| ST8 | MDA-MB-231 (Breast Cancer) | 56.4 | [11] |

| ST3 | MDA-MB-231 (Breast Cancer) | 78.6 | [11] |

| 8a | A549 (Lung Cancer) | 1.62 ± 0.19 | [6] |

| 8a | MDA-MB-231 (Breast Cancer) | 4.61 ± 0.51 | [6] |

| 14a | HepG2 (Liver Cancer) | Not specified | [12] |

| 14c | MCF-7 (Breast Cancer) | Not specified | [12] |

| 25 (3-chloro derivative) | MCF-7 (Breast Cancer) | Better than Doxorubicin | [5] |

| 26 (4-chloro derivative) | MCF-7 (Breast Cancer) | Better than Doxorubicin | [5] |

| 91 | MCF-7 (Breast Cancer) | Good activity | [5] |

| 92 | A549 (Lung Cancer) | Good activity | [5] |

Table 2: Synthesis Yields of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Number of Compounds | Yield Range (%) | Reference |

| 4a-y | 25 | 72-85 | [9] |

| 1-4 | 4 | Not specified | [7][8] |

| 1a-d, 2a-d, 3a-d | 12 | Not specified | [13] |

| 8a-j | 10 | Not specified | [6] |

Mechanism of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Induction of Apoptosis

Many novel 1,3,4-thiadiazole compounds have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic pathway.[3][5][14] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14]

Caption: Apoptosis induction via caspase activation by 1,3,4-thiadiazole derivatives.

Cell Cycle Arrest

Several 1,3,4-thiadiazole derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[12][14] This prevents the cancer cells from entering mitosis and subsequently leads to apoptosis.

Inhibition of Signaling Pathways

Recent studies have indicated that some 1,3,4-thiadiazole derivatives can inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[6][15] These pathways are crucial for cell proliferation, survival, and metastasis.

Caption: Inhibition of PI3K/Akt and MEK/ERK signaling pathways by 1,3,4-thiadiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel 1,3,4-thiadiazole compounds.

General Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives (4a-y)

To a solution of the appropriate 5-(substituted amino)-1,3,4-thiadiazole-2-thiol (1 mmol) in acetone (20 mL), anhydrous potassium carbonate (1.5 mmol) was added and the mixture was stirred at room temperature for 30 minutes. Then, the appropriate 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) was added to the mixture. The reaction mixture was refluxed for 4-6 hours. The completion of the reaction was monitored by TLC. After completion, the solvent was evaporated under reduced pressure. The residue was washed with water, filtered, and recrystallized from ethanol to afford the final compounds.[9]

In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were treated with various concentrations of the synthesized 1,3,4-thiadiazole compounds and a positive control (e.g., cisplatin) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[10]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cancer cells were treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate software.[12][16]

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly promising framework for the development of novel anticancer agents. The synthetic accessibility of this heterocycle allows for the generation of diverse libraries of compounds with a wide range of biological activities. The ability of these compounds to induce apoptosis, cause cell cycle arrest, and inhibit critical cancer-related signaling pathways underscores their therapeutic potential. This technical guide provides a comprehensive resource for researchers in the field, summarizing key synthetic strategies, presenting crucial biological data, and detailing essential experimental protocols to facilitate the ongoing discovery and development of next-generation 1,3,4-thiadiazole-based therapeutics. Further research focusing on optimizing the structure-activity relationships, improving selectivity, and elucidating detailed mechanisms of action will be pivotal in translating these promising compounds into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemmethod.com [chemmethod.com]

- 14. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Data of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific compound, this document presents data for a closely related analog, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, and offers insights into the expected spectroscopic characteristics of the target molecule.

Spectroscopic Data Analysis

¹³C NMR Data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine[1]

The following table summarizes the ¹³C NMR spectral data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, as reported in the Rasayan Journal of Chemistry[1]. This data is crucial for understanding the chemical environment of the carbon atoms in a similar molecular framework.

| Chemical Shift (δ, ppm) | Assignment |

| 175.2 | C-5 (Thiadiazole ring) |

| 163.1 | C-4' (Aromatic ring, attached to F) |

| 162.2 | C-2 (Thiadiazole ring) |

| 130.3 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.4 | C-1' (Aromatic ring) |

| 116.2 | Aromatic CH |

| 115.9 | Aromatic CH |

For this compound, the introduction of a methylene linker would result in an additional signal in the aliphatic region of the ¹³C NMR spectrum, typically expected around 30-40 ppm.

Infrared (IR) Spectroscopy Data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine[1]

The IR spectrum of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine shows characteristic absorption bands that confirm its functional groups[1].

| Wavenumber (cm⁻¹) | Assignment |

| 3372 | N-H stretching (amine) |

| 3064 | C-H stretching (aromatic) |

| 1632 | C=N stretching (ring) |

| 1562-1448 | C=C stretching (aromatic) |

| 1056 | C-F stretching |

| 862 | C-S-C stretching (thiadiazole) |

The IR spectrum of this compound is expected to be very similar, with the addition of C-H stretching vibrations for the benzyl methylene group, likely appearing in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS) Data

While a specific mass spectrum for this compound was not found, the molecular weight of the compound is 209.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. Fragmentation patterns would likely involve the loss of the amino group, cleavage of the benzyl group, and fragmentation of the thiadiazole ring.

Experimental Protocols

A general and robust method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative. The following protocol is adapted from established literature procedures for similar compounds[1].